2-Methoxybiphenyl

概要

説明

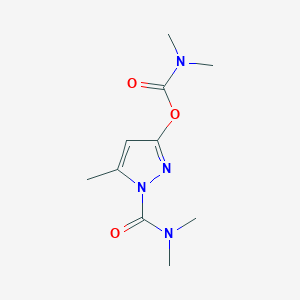

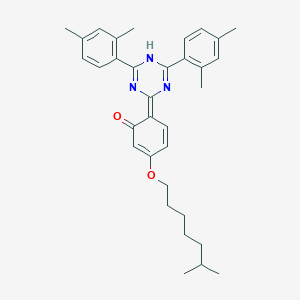

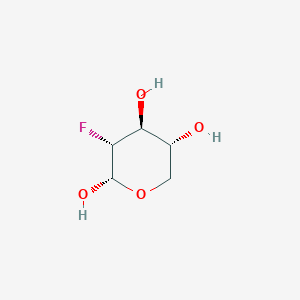

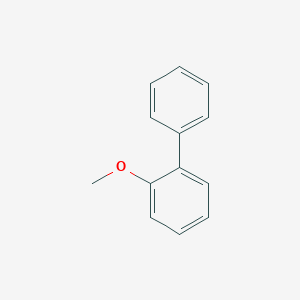

2-Methoxybiphenyl is an organic compound with the molecular formula C13H12O . It is used as a chemical and organic intermediate .

Synthesis Analysis

A study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure . The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .Molecular Structure Analysis

The molecular weight of this compound is 184.234 Da . The IUPAC Standard InChIKey is NLWCWEGVNJVLAX-UHFFFAOYSA-N .Chemical Reactions Analysis

Chemical reactions of the reversible hydrogen storage using methoxy-biphenyls as the liquid organic hydrogen carriers (LOHCs) have been reported . The perhydrogenated methoxy-bicyclohexanes formed in the Reaction 1 may be involved in the transfer hydrogenation (TH) reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 184.24 g/mol . It is in a solid state at 20 degrees Celsius .科学的研究の応用

Applications in Catalysis

2-Methoxybiphenyl has been a topic of interest in the field of catalysis. Research indicates that 2-methoxynaphthalene, an important intermediate in the production of naproxen (a widely used non-steroidal anti-inflammatory drug), can be synthesized through the catalytic methylation of 2-naphthol using dimethyl carbonate, a greener alternative to traditional agents. This process involves catalysts based on calcined-hydrotalcite supported on hexagonal mesoporous silica and exhibits promising conversion and selectivity rates. The catalyst shows potential for easy recovery and reuse without significant loss in activity, making it an eco-friendly and cost-effective option for pharmaceutical synthesis (Yadav & Salunke, 2013).

Applications in Material Science

In the realm of material science, this compound derivatives have been studied for their potential in creating new materials with unique properties. For instance, research on 2-(4-methoxyphenyl)-1,4,5-triphenyl-2,5-dihydro-1H-imidazole revealed that this molecule could be a promising candidate for organic light-emitting diode (OLED) devices due to its high electron transport mobility, low λe value, and balanced hole-electron transport. Additionally, its good non-linear optical behavior suggests potential applications in non-linear optical (NLO) devices (Ulahannan et al., 2020).

Applications in Environmental Biotechnology

This compound also plays a role in environmental biotechnology. A study on the biodesulfurization of model organosulfur compounds, such as dibenzothiophene, presented an extended 4S pathway incorporating the methoxylation pathway from 2-hydroxybiphenyl to this compound. This pathway suggests that this compound has a less inhibitory effect on microbe growth and desulfurization activity, hinting at its potential to improve the desulfurization process in fossil fuels (Chen et al., 2009).

Safety and Hazards

2-Methoxybiphenyl may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

将来の方向性

作用機序

Target of Action

It’s structurally similar compound, 6-[2-(3’-methoxybiphenyl-3-yl)ethyl]pyridin-2-amine, is known to target beta-secretase 1 in humans .

Biochemical Pathways

It has been found that structurally similar compounds can be involved in the desulfurization pathway, where 2-methoxybiphenyl is produced as a result .

Action Environment

It is known to be soluble in toluene and insoluble in water , which could potentially affect its bioavailability and efficacy.

生化学分析

Biochemical Properties

2-Methoxybiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with biphenyl phytoalexin-specific O-methyltransferase, an enzyme involved in the biosynthesis of phytoalexins in plants . This enzyme catalyzes the O-methylation of 3,5-dihydroxybiphenyl to form 3-hydroxy-5-methoxybiphenyl, indicating that this compound is a product of this biochemical pathway. Additionally, this compound may interact with other biomolecules involved in the detoxification processes in plants and microorganisms.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In plant cells, it has been shown to influence the accumulation of phytoalexins, which are antimicrobial compounds produced in response to pathogen attack . This suggests that this compound may play a role in enhancing the plant’s defense mechanisms. In animal cells, the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is less well-documented, but it is hypothesized that it could affect these processes through its interactions with specific enzymes and proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For example, its interaction with biphenyl phytoalexin-specific O-methyltransferase involves the transfer of a methyl group to 3,5-dihydroxybiphenyl, resulting in the formation of 3-hydroxy-5-methoxybiphenyl . This methylation reaction is crucial for the biosynthesis of phytoalexins, which are important for plant defense. Additionally, this compound may inhibit or activate other enzymes involved in metabolic pathways, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may have different biochemical activities

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response. Toxicity studies in animal models are essential to determine the safe dosage range and to identify any potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the biosynthesis of phytoalexins in plants . The compound is a product of the O-methylation of 3,5-dihydroxybiphenyl, catalyzed by biphenyl phytoalexin-specific O-methyltransferase. This reaction is part of a larger metabolic pathway that converts phenylpropanoids to phytoalexins, which are crucial for plant defense. The compound may also interact with other enzymes and cofactors involved in detoxification processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins . In plant cells, the compound may be transported to sites of pathogen attack, where it accumulates and contributes to the defense response. In animal cells, the distribution of this compound is less well-studied, but it is likely to be influenced by its solubility and interactions with cellular transport mechanisms.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. In plant cells, the compound may be localized in the cytoplasm or other cellular compartments where phytoalexin biosynthesis occurs The presence of targeting signals or post-translational modifications may direct this compound to specific organelles, influencing its biochemical activity

特性

IUPAC Name |

1-methoxy-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWCWEGVNJVLAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052584 | |

| Record name | Biphenyl-2-yl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-26-0, 26445-85-2 | |

| Record name | 2-Methoxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Biphenyl, 2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026445852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxybiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Biphenyl-2-yl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-2-yl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。